methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
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Overview
Description
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinyl ring, a thioxo group, and an ethylphenyl substituent, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the ethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazolidinyl ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Methyl [3-(4-methylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl [3-(4-phenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate: Lacks the ethyl substituent on the phenyl ring.
Methyl [3-(4-chlorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate: Contains a chlorine atom instead of an ethyl group.
Uniqueness
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
methyl 2-[3-(4-ethylphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-10-4-6-11(7-5-10)16-12(17)8-15(14(16)20)9-13(18)19-2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQHYPGCSMBGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CN(C2=S)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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